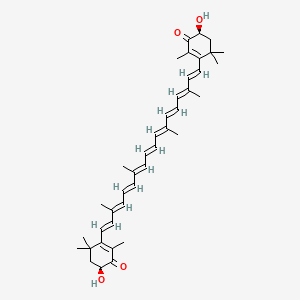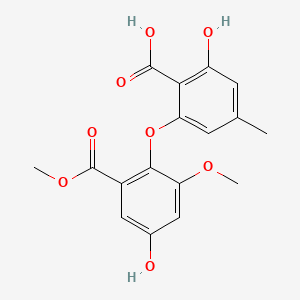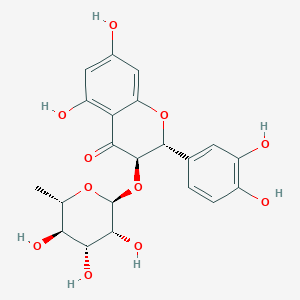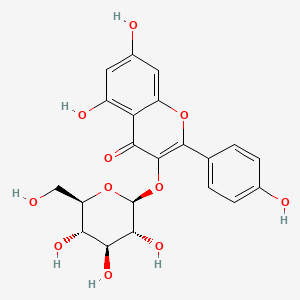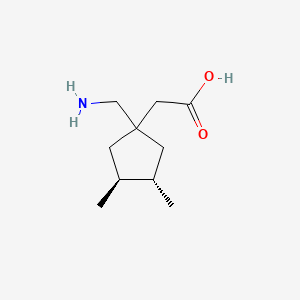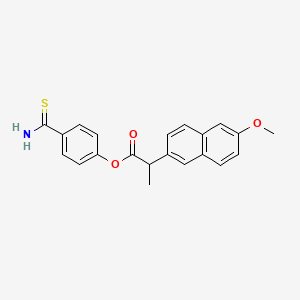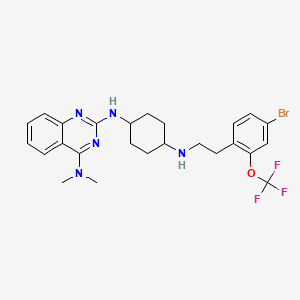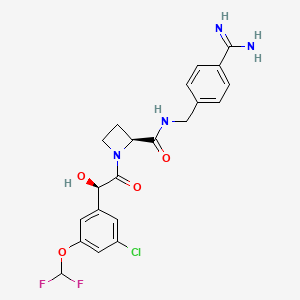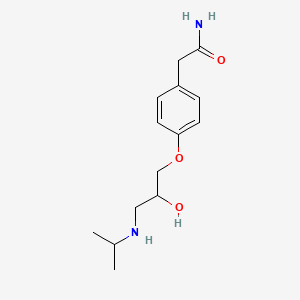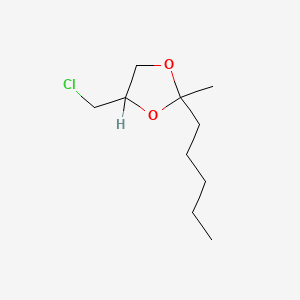
4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AY 22352 is a biochemical.
Applications De Recherche Scientifique
Tetrahedral Intermediates in Chemical Reactions
- Chemical Kinetics and Reaction Mechanisms: Chloro-substituents in compounds like 1-hydroxy-2-chloromethyl-1,3-dioxolane have been studied for their impact on chemical reaction kinetics. The introduction of chlorosubstituents into 2-hydroxy-2-methyl-1, 3-dioxolane was found to influence the breakdown rates in hydration reactions (Capon & Dosunmu, 1984).
Synthesis of 1,3-Dioxolane Derivatives
- Derivative Synthesis: Research has been conducted on synthesizing 1,3-dioxolane derivatives from β-chlorolactic acid and ketones, leading to the creation of 5-methylene-2,2-pentamethylene-1,3-dioxolan-4-one by dehydrochlorination of intermediate 5-chloromethyl derivatives (Shevchuk, Podgornova, & Ustavshchikov, 2001).
Spectroscopic and Acoustic Studies
- Structural Analysis: The structure of 1,3-dioxolan-2-one and its derivatives, including 4-chloromethyl, was analyzed using spectroscopic and ultrasonic absorption measurements. This research helped in understanding the molecular structures and possible isomers of these compounds (Pethrick, Wyn-Jones, Hamblin, & White, 1969).
Polymerization and Material Science
- Polymerization of Chlorinated Methyl Dioxolanes: Studies on the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes have shown potential for creating high-melting, fire-resistant polymers. This includes poly-2-trichloromethyl-4-methylene-1,3-dioxolane, noted for its hydrolytic stability and nonflammability (Dietrich, 1968).
Chemical Transformations and Reactions
- Selective Chlorination: The direction of chlorination of 1,3-dioxolan-4-ones, including 4-chloromethyl derivatives, is influenced by substituents at specific positions in the ring structure, affecting the hydrogen replacement in the molecule (Likhterov & Étlis, 1986).
Propriétés
Numéro CAS |
36236-73-4 |
|---|---|
Nom du produit |
4-(Chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane |
Formule moléculaire |
C10H19ClO2 |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C10H19ClO2/c1-3-4-5-6-10(2)12-8-9(7-11)13-10/h9H,3-8H2,1-2H3 |
Clé InChI |
HFNJYHPLTFGNLJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1(OCC(O1)CCl)C |
SMILES canonique |
CCCCCC1(OCC(O1)CCl)C |
Apparence |
Solid powder |
Autres numéros CAS |
36236-73-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AY 22,352 AY 22352 AY-22352 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



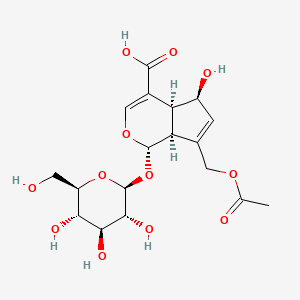
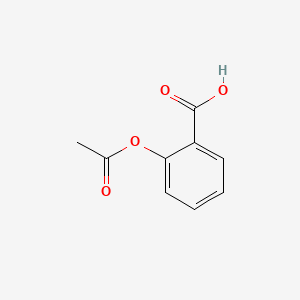
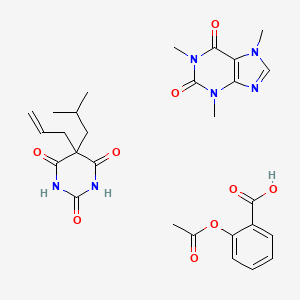
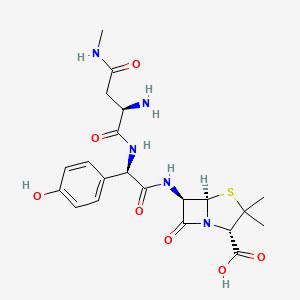
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
